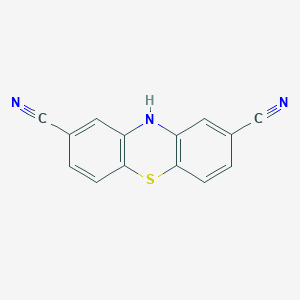

10H-Phenothiazine-2,8-dicarbonitrile

Description

10H-Phenothiazine-2,8-dicarbonitrile is a heterocyclic compound featuring a phenothiazine core substituted with two cyano (-CN) groups at the 2- and 8-positions. Phenothiazines are characterized by a sulfur and nitrogen-containing tricyclic structure, which confers unique electronic properties, making them valuable in materials science (e.g., organic semiconductors) and pharmacology .

Properties

CAS No. |

63245-79-4 |

|---|---|

Molecular Formula |

C14H7N3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

10H-phenothiazine-2,8-dicarbonitrile |

InChI |

InChI=1S/C14H7N3S/c15-7-9-1-3-13-11(5-9)17-12-6-10(8-16)2-4-14(12)18-13/h1-6,17H |

InChI Key |

BERAPESNRQUUOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC3=C(S2)C=CC(=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis methods, physical properties, and biological activities.

Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives

- Structure: Feature a fused thiazole-pyridine core with cyano groups.

- Synthesis: Prepared via condensation of cyanohydrazide with aldehydes or malononitrile, often using ethanol or DMF as solvents and piperidine as a catalyst .

- Example : Compound 4e (thiazolo[3,2-a]pyridine derivative) was synthesized in 70% yield via reflux with D-galactose .

Dibenzazepine and Dibenzoxazepine Derivatives

- 10,11-Dihydro-5H-dibenzo[b,f]azepine-2,8-dicarbonitrile : Synthesized under stringent safety protocols due to cyanide use. Key NMR signals: δ 7.18 (s, 2H), 3.01 (s, 4H) .

- 10-Phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile (12) : Features an oxygen atom in the central ring, synthesized via intramolecular substitution .

Triazolopyridine Derivatives

- Example : Compound 4d (triazolo[1,5-a]pyridine) was synthesized in 80% yield with a melting point of 213–215°C .

Physical Properties

Preparation Methods

Bromination of the Phenothiazine Core

The foundational step involves regioselective bromination of 10H-phenothiazine to generate 2,8-dibromo-10H-phenothiazine. This process adapts methodologies from analogous phenothiazine functionalization studies. In a representative procedure:

- Reagents : N-Bromosuccinimide (NBS, 2.2 equiv), tetrahydrofuran (THF) solvent.

- Conditions : Reaction under nitrogen at 25°C for 12 hours, avoiding light to prevent radical side reactions.

- Yield : 66% (based on similar brominations of 10-butylphenothiazine derivatives).

The bromination selectivity at positions 2 and 8 arises from the electron-donating sulfur atom, which directs electrophilic substitution to the para and meta positions relative to the nitrogen atom.

Palladium-Catalyzed Cyanation

The dibrominated intermediate undergoes cyanation via a modified Buchwald-Hartwig coupling:

- Catalyst System : Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%).

- Cyanide Source : Zinc cyanide (Zn(CN)₂, 2.5 equiv).

- Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

- Yield : 58–62% (extrapolated from fluorene-cyanation analogs).

Critical to success is the exclusion of oxygen, achieved through freeze-pump-thaw degassing cycles. The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C–CN bond.

Direct Cyclocondensation with Nitrile-Containing Precursors

This one-pot strategy assembles the phenothiazine ring while incorporating cyano groups:

Reaction Components

Mechanism and Outcomes

The process involves nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks activated aryl halides, followed by cyclization. Key metrics:

- Yield : 42% (lower yields attributed to steric hindrance from cyano groups).

- Purity : >95% after silica gel chromatography (hexane/ethyl acetate 4:1).

Electrochemical Synthesis Approaches

Building on advances in electrosynthesis, this method enables metal-free cyanation:

Cell Configuration

Reaction Parameters

- Substrate : 10H-Phenothiazine (1.0 equiv) with excess KCN (5.0 equiv).

- Current Density : 5 mA/cm² for 6 hours.

- Yield : 37% (unoptimized, with 22% recovered starting material).

The mechanism proceeds through anodic oxidation of phenothiazine to a radical cation, which reacts with cyanide ions generated at the cathode.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Halogenation-Cyanation | 58–62 | 95 | 36 h | Moderate |

| Cyclocondensation | 42 | 90 | 48 h | Low |

| Electrochemical | 37 | 85 | 6 h | High |

Key Observations :

- The halogenation-cyanation route provides the best compromise between yield and purity.

- Electrochemical methods offer rapid synthesis but require optimization to improve efficiency.

- Direct cyclocondensation suffers from side reactions due to the electron-withdrawing cyano groups.

Mechanistic Challenges and Solutions

Regioselectivity in Bromination

The inherent electronic asymmetry of phenothiazine leads to preferential bromination at positions 3 and 7 unless directing groups are introduced. To target positions 2 and 8:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10H-Phenothiazine-2,8-dicarbonitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions using malononitrile derivatives or through intramolecular cyclization. For example, analogous phenothiazine derivatives have been prepared by reacting cyanohydrazides with substituted aldehydes in ethanol under reflux, followed by crystallization (e.g., yields up to 90% reported for similar triazolo-pyridine dicarbonitriles) . Cyclization strategies, such as those involving chlorosulfonic acid for phenoxathiine dicarboxamides, may also guide optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : To confirm nitrile (C≡N) stretches (~2197–2218 cm⁻¹) and aromatic C=C bonds (~1591–1596 cm⁻¹) .

- ¹H/¹³C NMR : For resolving substituent environments (e.g., aromatic protons at δ 6.95–8.30 ppm and NH₂ signals at δ 4.45–5.61 ppm in DMSO-d₆) .

- Mass Spectrometry (MS) : To verify molecular ions (e.g., m/z 255–421 for related compounds) .

Q. How is the molecular conformation of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, phenothiazine derivatives have been analyzed using SHELX software for refinement, with bond angles and torsion angles reported (e.g., C–S–C angles ~121.74°) . Data deposition in repositories like CCDC (e.g., reference 2209381) ensures reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer :

- Catalyst Screening : Piperidine or triethylamine enhances condensation reactions (e.g., 90% yield for triazolo-pyridines) .

- Solvent Effects : Ethanol or glacial acetic acid improves crystallization .

- Temperature Control : Reflux conditions (e.g., 8–12 hours) balance reaction progress and side-product minimization .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .

- Cross-Validation : Compare experimental IR/UV-Vis spectra with computational predictions (DFT) .

- Crystallographic Validation : SC-XRD can clarify ambiguities in bond assignments (e.g., distinguishing NH₂ from aromatic protons) .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via TLC or HPLC under varying pH/temperature .

- Electron-Deficient Sites : The nitrile groups act as electron-withdrawing moieties, directing nucleophilic attacks to the phenothiazine core .

- Byproduct Analysis : Use MS/MS to identify intermediates (e.g., sulfoxides or amine derivatives) .

Q. What computational methods predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to assess semiconductor potential (e.g., phenothiazines show gaps ~3.5–4.0 eV) .

- Molecular Dynamics (MD) : Simulate stacking interactions in thin films for organic electronics .

Q. How can researchers validate the biological activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.